DP2 vs. DP1 Receptor Selectivity: Rank Order Reversal Between DK-PGD2 and PGD2
DK-PGD2 demonstrates a fundamentally different receptor selectivity profile compared to its parent compound PGD2. At human DP (DP1) receptors, DK-PGD2 shows negligible activity compared to PGD2, whereas at human CRTH2/DP2 receptors, DK-PGD2 ranks second only to PGD2 itself in binding affinity, far surpassing other metabolites [1].
| Evidence Dimension | Receptor binding rank order of potency (Ki) |
|---|---|
| Target Compound Data | CRTH2: Ki = 2.91 ± 0.29 nM (n=10), rank 2; DP: negligible activity (ranked last, marked '>>>') [1] |
| Comparator Or Baseline | PGD2 at CRTH2: Ki = 2.4 nM, rank 1; PGD2 at DP: rank 1; other metabolites (15d-PGJ2: Ki 3.15 nM; PGJ2: 9.9 nM; Δ12-PGJ2: 20.7 nM) [1] |
| Quantified Difference | CRTH2 rank order: PGD2 > DK-PGD2 > 15d-PGJ2 > PGJ2 > Δ12-PGJ2; DP rank order: PGD2 > PGJ2 > Δ12-PGJ2 > 15d-PGJ2 >>> DK-PGD2 [1] |
| Conditions | Equilibrium competition radioligand binding assays using recombinant human CRTH2 and DP receptors expressed in HEK293(EBNA) cells [1] |
Why This Matters
This rank order reversal directly informs procurement decisions: selecting DK-PGD2 over PGD2 is mandatory when the experimental objective requires selective DP2 activation without confounding DP1 signaling.
- [1] Sawyer, N., Cauchon, E., Chateauneuf, A., Cruz, R.P.G., Nicholson, D.W., Metters, K.M., O'Neill, G.P., and Gervais, F.G. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163-1172. View Source
